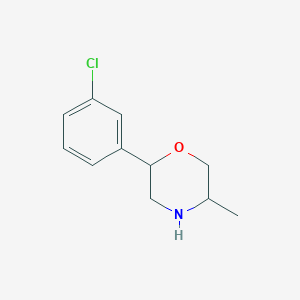
2-(3-Chlorophenyl)-5-methylmorpholine
Übersicht
Beschreibung
2-(3-Chlorophenyl)-5-methylmorpholine is a useful research compound. Its molecular formula is C11H14ClNO and its molecular weight is 211.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3-Chlorophenyl)-5-methylmorpholine is a chemical compound with significant biological activity, particularly in pharmacological contexts. Its structure, characterized by a morpholine ring substituted with a chlorophenyl group, suggests potential interactions with various biological targets. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClNO
- Molecular Weight : 211.69 g/mol
- CAS Number : 1099679-83-0
The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of α-glucosidase, an enzyme involved in carbohydrate metabolism. In vitro studies indicate that it may exhibit significant inhibitory activity, with IC values comparable to established inhibitors like acarbose .
- Cellular Signaling Modulation : It may influence various signaling pathways, impacting cellular responses related to metabolism and growth. This modulation can affect gene expression linked to oxidative stress and metabolic regulation.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts .
In Vitro Studies
Table 1 summarizes the inhibitory effects of this compound on α-glucosidase compared to other compounds.
| Compound | IC (µM) |
|---|---|
| This compound | 19 ± 0.060 |
| Acarbose | 58.8 ± 0.015 |
| Compound X (control) | 25 ± 0.035 |
Case Studies
-
Study on α-Glucosidase Inhibition :
A recent study evaluated several morpholine derivatives for their α-glucosidase inhibitory activity. The compound demonstrated an IC value significantly lower than that of acarbose, indicating superior efficacy in controlling glycemic levels in vitro . -
Antimicrobial Evaluation :
In another investigation, the antimicrobial properties of various morpholine derivatives were assessed against common pathogens. Results indicated that this compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent.
Pharmacological Implications
The biological activities of this compound position it as a promising candidate for drug development in areas such as:
- Diabetes Management : Its α-glucosidase inhibition suggests potential for use in managing postprandial blood glucose levels.
- Infectious Diseases : The antimicrobial properties may lead to applications in treating bacterial infections.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)-5-methylmorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-8-7-14-11(6-13-8)9-3-2-4-10(12)5-9/h2-5,8,11,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGWNRUYMBGFSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















